molecular formula C13H18ClN3O3 B2440263 (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine CAS No. 330177-70-3

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine

Cat. No.: B2440263
CAS No.: 330177-70-3
M. Wt: 299.76
InChI Key: FISTVZNJYFHDCC-UHFFFAOYSA-N
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Description

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine is a chemical compound with the molecular formula C13H18ClN3O3. It is known for its unique structure, which includes a chloro-nitrophenyl group and a morpholin-4-ylpropylamine group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine typically involves the reaction of 5-chloro-2-nitroaniline with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate).

Major Products Formed

    Reduction: Formation of (5-Amino-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-nitrophenyl)(3-piperidin-4-ylpropyl)amine
  • (5-Chloro-2-nitrophenyl)(3-pyrrolidin-4-ylpropyl)amine
  • (5-Chloro-2-nitrophenyl)(3-azepan-4-ylpropyl)amine

Uniqueness

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that contain different heterocyclic rings, such as piperidine or pyrrolidine.

Properties

IUPAC Name

5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISTVZNJYFHDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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